N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
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Overview
Description
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further linked to an oxoethyl group and a prop-2-enamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Introduction of the Oxoethyl Group: The piperazine derivative is then reacted with an appropriate oxoethylating agent, such as ethyl chloroacetate, under basic conditions to introduce the oxoethyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- N-[2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
- N-[2-[4-(4-Bromophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide
Uniqueness
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide is unique due to the presence of the chlorophenyl group, which can impart distinct pharmacological properties compared to its analogs with different substituents. The specific electronic and steric effects of the chlorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-14(20)17-11-15(21)19-9-7-18(8-10-19)13-5-3-12(16)4-6-13/h2-6H,1,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQDAMRNYLDCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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